molecular formula C7H2ClF3N2 B1489481 6-Chloro-4-(trifluoromethyl)picolinonitrile CAS No. 1156542-25-4

6-Chloro-4-(trifluoromethyl)picolinonitrile

Cat. No. B1489481
CAS RN: 1156542-25-4
M. Wt: 206.55 g/mol
InChI Key: HQVYLNKDLDHDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(trifluoromethyl)picolinonitrile, commonly referred to as 6-C4TFPN, is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid that has a molecular formula of C7H3ClF3N2 and a molecular weight of 212.56 g/mol. 6-C4TFPN is a versatile compound that has been used in a variety of fields, including medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Improved Synthesis of Antitumor Drug Sorafenib

A study details the synthesis process of Sorafenib, a notable antitumor drug, highlighting the role of intermediate compounds related to 6-Chloro-4-(trifluoromethyl)picolinonitrile. The process emphasizes cheap materials, simple operations, high yield, and green chemistry principles, underscoring the compound's utility in developing cancer treatments (Yao Jian-wen, 2012).

Organometallic Anticancer Complexes

Research on organometallic osmium(II) arene complexes containing picolinate derivatives, structurally related to this compound, demonstrates the synthesis and characterization of these complexes. Their interaction with DNA and cytotoxicity against various cancer cells suggest a potential for developing alternatives to traditional chemotherapy with different mechanisms of action (S. V. van Rijt et al., 2009).

Synthesis of Heteromacrocycles

A study focuses on the synthesis of heteromacrocycles incorporating the 2,6-pyridine moiety, leveraging intermediates like 6-bromo-2-picolinonitrile. This research outlines a pathway to developing symmetrical and unsymmetrical pyridyl ketones, indicative of the compound's versatility in creating complex molecular structures (J. Sauer, 1976).

Novel Electrolyte Additive for Batteries

Investigating 4-(Trifluoromethyl)-benzonitrile, a compound closely related to this compound, this study reveals its utility as an electrolyte additive for high-voltage lithium-ion batteries. The additive significantly improves cyclic stability and capacity retention, demonstrating the compound's relevance in enhancing energy storage technologies (Wenna Huang et al., 2014).

Advances in Organic Synthesis

Another study presents a synthetic approach to 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization, showcasing the compound's utility in creating novel organic molecules. This method emphasizes mild reaction conditions and the potential for diverse applications in organic synthesis (S. Fukuhara et al., 2018).

properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVYLNKDLDHDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732414
Record name 6-Chloro-4-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1156542-25-4
Record name 6-Chloro-4-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156542-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 16 ml of acetonitrile were added 1.5 g of 2-chloro-4-trifluoromethylpyridine N-oxide, 2.12 ml of triethylamine, and 2.26 g of trimethylsilyl cyanide, and the mixture was heated to reflux for 23 hours. Thereafter, the reaction solution was allowed to cool to room temperature, and concentrated. The residue was subjected to silica gel column chromatography to obtain 0.9 g of 2-chloro-6-cyano-4-trifluoromethylpyridine.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 3
Reactant of Route 3
6-Chloro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 4
Reactant of Route 4
6-Chloro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 5
Reactant of Route 5
6-Chloro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 6
Reactant of Route 6
6-Chloro-4-(trifluoromethyl)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.